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BDP TR maleimide

Cat. No.: B1574566
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Description

Evolution of Boron-Dipyrromethene (BODIPY) Fluorophores in Academic Research

The story of BODIPY dyes, or 4,4-difluoro-4-bora-3a,4a-diaza-s-indacene, began in 1968 with their first synthesis by Treibs and Kreuzer. preprints.orgmdpi.com These compounds are characterized by a dipyrromethene ligand complexed with a disubstituted boron moiety, typically BF2. researchgate.net Initially, their potential was not fully realized, but since the late 1980s, research into BODIPY dyes has expanded dramatically, largely due to their attractive photophysical properties. scispace.com

BODIPY dyes are renowned for their high fluorescence quantum yields, which can approach unity, and large molar extinction coefficients. mdpi.comresearchgate.net Their fluorescence is generally insensitive to solvent polarity and pH, providing stable performance across a range of experimental conditions. researchgate.net The core BODIPY structure typically absorbs and emits in the green region of the spectrum. researchgate.net However, a key aspect of their evolution has been the extensive research into modifying their chemical structure to tune their optical properties. mdpi.comresearchgate.net By making chemical modifications to the BODIPY core, researchers have been able to create a palette of dyes that span the visible and near-infrared (NIR) spectrum. preprints.orgresearchgate.net This versatility has made them invaluable tools in various scientific fields, including bioimaging, diagnostics, and materials science. researchgate.netfrontiersin.org

Significance of Maleimide (B117702) Conjugation Chemistry in Biomedical Research Probes

The effectiveness of a fluorescent probe is not solely dependent on its photophysical properties; its ability to specifically attach to a target biomolecule is equally critical. This is where conjugation chemistry plays a vital role. Maleimide-based chemistry is a cornerstone of bioconjugation, prized for its high reactivity and specificity. nih.govresearchgate.net

The maleimide group reacts with sulfhydryl (thiol) groups, which are found in the side chains of cysteine residues in proteins and peptides. lumiprobe.combiosyn.com This reaction, a Michael addition, proceeds efficiently under mild, near-neutral pH conditions (typically 6.5-7.5), forming a stable thioether bond. axispharm.comthermofisher.com At this pH range, the reaction is highly selective for thiols over other nucleophilic groups commonly found in proteins, such as amines. axispharm.comatto-tec.com This chemoselectivity is crucial for site-specific labeling, allowing researchers to attach probes to specific locations within a protein structure. axispharm.com The stability of the resulting thiosuccinimide linkage, however, has been a subject of further research, with studies showing it can be less robust than initially thought under certain conditions. nih.govresearchgate.net Despite this, maleimide chemistry remains a widely used and powerful tool for creating well-defined bioconjugates for a multitude of research applications, including antibody-drug conjugates (ADCs) and fluorescently labeled proteins for imaging studies. nih.govaxispharm.com

Overview of BDP TR Maleimide as a Specialized Research Reagent

This compound is a fluorescent labeling reagent that leverages the strengths of both the BODIPY fluorophore and maleimide chemistry. The "TR" in its name signifies that its spectral properties are similar to the Texas Red dye, meaning it absorbs and emits light in the orange-red region of the spectrum. tocris.com Specifically, BDP TR has an absorption maximum around 589 nm and an emission maximum around 616 nm. lumiprobe.comantibodies.com

This reagent is essentially a BDP TR dye that has been functionalized with a maleimide group. broadpharm.commedchemexpress.com This design allows it to be covalently attached to cysteine residues in proteins and peptides or any other molecule containing a free thiol group. lumiprobe.comantibodies.com Compared to other red-emitting dyes like tetramethylrhodamine (B1193902) (TAMRA), BDP TR offers significantly higher fluorescence quantum yield and brightness. antibodies.com Its hydrophobic nature also makes it suitable for labeling lipids and membranes. tocris.com

The combination of a bright, photostable, red-emitting fluorophore with a highly specific, thiol-reactive conjugation handle makes this compound a powerful tool for a variety of research applications. These include fluorescence microscopy, fluorescence polarization assays, and two-photon excitation microscopy. tocris.comlumiprobe.comlunanano.ca The electronically neutral nature of the BODIPY dye conjugate minimizes effects on the isoelectric point of labeled proteins. fishersci.se

Interactive Data Tables

Photophysical and Chemical Properties of this compound

PropertyValueReference(s)
Excitation Maximum (λex) 589 nm lumiprobe.comantibodies.combroadpharm.com
Emission Maximum (λem) 616 nm lumiprobe.comantibodies.combroadpharm.com
Molar Extinction Coefficient (ε) 69,000 M⁻¹cm⁻¹ lumiprobe.comantibodies.combroadpharm.com
Fluorescence Quantum Yield (Φ) 0.9 lumiprobe.comantibodies.combroadpharm.com
Molecular Formula C₂₇H₂₁BF₂N₄O₄S lumiprobe.combroadpharm.com
Molecular Weight 546.35 g/mol lumiprobe.comantibodies.com
Reactive Group Maleimide broadpharm.commedchemexpress.com
Target Functional Group Thiol (-SH) broadpharm.combiotium.com
Recommended Reaction pH 6.5 - 7.5 broadpharm.commedchemexpress.com
Solubility Good in DCM, DMF, DMSO lumiprobe.combroadpharm.com

Maleimide-Thiol Conjugation Reaction Details

ParameterDetailsReference(s)
Reaction Type Michael Addition axispharm.com
Reactants Maleimide group on the dye and a thiol (sulfhydryl) group on the biomolecule. lumiprobe.combiosyn.com
Product Stable thioether bond (thiosuccinimide linkage). biosyn.comaxispharm.com
Reaction Conditions Typically performed in a buffered solution at pH 6.5-7.5. thermofisher.comatto-tec.com
Selectivity Highly selective for thiols over amines at neutral pH. axispharm.comatto-tec.com
Pre-reaction Step Reduction of disulfide bonds (e.g., with TCEP) may be necessary to generate free thiols. lumiprobe.comwindows.net
Quenching Excess maleimide can be quenched with a thiol-containing compound like β-mercaptoethanol. thermofisher.com

Properties

IUPAC Name

N/A

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Origin of Product

United States

Ii. Methodological Approaches to Bdp Tr Maleimide Functionalization for Research Probes

Synthetic Strategies for BDP TR Maleimide (B117702) Probe Construction

The construction of BDP TR maleimide probes primarily revolves around the specific and covalent reaction between the maleimide moiety and a thiol group (sulfhydryl group, -SH). This reaction, known as a Michael addition, is highly efficient and selective for thiols over other nucleophilic functional groups found in biomolecules, particularly under controlled pH conditions. mdpi.com

The core of the strategy involves a bioconjugation process where a biomolecule of interest (e.g., a protein, peptide, or oligonucleotide) is functionalized with the this compound dye. biosyn.comlumiprobe.com The maleimide group readily reacts with free thiol groups, which are present in cysteine residues of proteins or can be introduced synthetically into other molecules. lumiprobe.comnih.gov

Key Reaction Steps:

Thiol-Maleimide Michael Addition: The primary reaction for conjugation is the nucleophilic attack of a thiolate anion on one of the activated double bond carbons of the maleimide ring. This forms a stable carbon-sulfur bond, resulting in a thiosuccinimide linkage. nih.gov

pH Optimization: The reaction is typically carried out in a buffer at a pH range of 6.5 to 7.5. medchemexpress.commedchemexpress.combroadpharm.com This pH range is a compromise: it is high enough to deprotonate a significant fraction of the thiol groups into the more reactive thiolate form, but low enough to minimize the hydrolysis of the maleimide ring and non-specific reactions with other nucleophiles like amines.

Reaction Conditions: For molecules with limited water solubility, organic co-solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are often used to ensure all reactants remain in solution. antibodies.comlumiprobe.com To prevent the oxidation of thiols and maintain a reducing environment, reagents like tris(2-carboxyethyl)phosphine (B1197953) (TCEP) may be added. lumiprobe.comresearchgate.net

The synthesis of the BDP TR core itself is a multi-step process. BODIPY dyes are generally synthesized by the condensation of pyrrole (B145914) derivatives, followed by complexation with a boron source, typically boron trifluoride diethyl etherate (BF₃·OEt₂), in the presence of a base. Modifications to the pyrrole precursors allow for the introduction of various functional groups, including the linker to which the maleimide is attached.

Post-Synthetic Modifications and Derivatization for Enhanced Research Utility

Once the initial this compound conjugate is formed, it can be further modified to enhance its properties for specific research applications. These post-synthetic modifications aim to improve solubility, alter targeting specificity, or introduce additional functionalities.

One common modification involves the introduction of polyethylene (B3416737) glycol (PEG) linkers. PEGylation can increase the hydrophilicity of the probe, which is particularly useful for biological applications in aqueous environments. medchemexpress.com For example, a BDP FL-PEG5-acid has been used in the synthesis of PROTACs, where the PEG spacer improves water solubility. medchemexpress.com

Derivatization can also be used to create probes for detecting specific analytes. The core BODIPY structure is sensitive to its chemical environment, and modifications can be designed to induce a change in fluorescence upon interaction with a target. colab.ws For instance, while this compound itself targets thiols, further derivatization of the biomolecule it's attached to can direct the entire probe to a specific cellular location or protein.

Another strategy involves creating more stable linkages. While the thiosuccinimide bond formed from the maleimide-thiol reaction is generally stable, it can be susceptible to a retro-Michael reaction, leading to deconjugation. nih.gov To address this, derivatives of maleimide, such as dibromomaleimides, have been explored. These can undergo a secondary reaction to form a more stable, non-reversible bond, which is crucial for applications requiring long-term stability. nih.gov

Characterization Methodologies for this compound Conjugates in Research Contexts

A suite of analytical techniques is employed to confirm the successful synthesis and purity of this compound conjugates and to characterize their specific properties.

Structural and Purity Confirmation:

Mass Spectrometry (MS): This is a fundamental technique used to confirm the molecular weight of the final conjugate. The observed mass should correspond to the sum of the masses of the biomolecule and the this compound moiety. antibodies.commdpi.com

High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the conjugate. antibodies.commdpi.com By comparing the chromatograms of the starting materials and the final product, researchers can confirm the formation of the new conjugate and identify any unreacted starting materials or side products. A shift in retention time is indicative of a successful conjugation. Dual HPLC purification is often required for post-synthetically labeled biomolecules like oligonucleotides. biosyn.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to confirm the structure of the this compound itself and to verify that the maleimide ring has reacted. antibodies.com The disappearance of proton signals corresponding to the maleimide double bond is a key indicator of a successful thiol addition.

Photophysical Characterization:

UV-Visible Absorption Spectroscopy: This technique is used to determine the absorption spectrum of the conjugate. The maximum absorption wavelength (λ_abs) for BDP TR is typically around 589 nm. antibodies.combroadpharm.com

Fluorescence Spectroscopy: This measures the emission spectrum of the conjugate, with the emission maximum (λ_em) for BDP TR being around 616-617 nm. antibodies.comeurogentec.com Key parameters such as the fluorescence quantum yield (Φ_F), which is a measure of the dye's brightness, are determined using this method. antibodies.com For BDP TR, the quantum yield is notably high, often reported as 0.9. antibodies.combroadpharm.com

Extinction Coefficient Determination: The molar extinction coefficient (ε) is a measure of how strongly the dye absorbs light at a given wavelength. For BDP TR, this value is approximately 69,000 M⁻¹cm⁻¹. antibodies.combroadpharm.com

These characterization methods are essential to ensure the quality of the this compound probe and to provide the quantitative data needed to interpret the results of research studies using these conjugates.

Table of Photophysical and Molecular Properties for this compound

Property Value Reference
Molecular Formula C₂₇H₂₁BF₂N₄O₄S antibodies.com
Molecular Weight 546.35 g/mol antibodies.commedchemexpress.com
Absorption Maximum (λ_abs) 589 nm antibodies.combroadpharm.comeurogentec.com
Emission Maximum (λ_em) 616 nm antibodies.combroadpharm.com
Molar Extinction Coefficient (ε) 69,000 M⁻¹cm⁻¹ antibodies.combroadpharm.com
Fluorescence Quantum Yield (Φ_F) 0.9 antibodies.combroadpharm.com
Recommended Reaction pH 6.5 - 7.5 medchemexpress.commedchemexpress.com

Iii. Bioconjugation Paradigms Utilizing Bdp Tr Maleimide in Research

Mechanistic Investigations of Thiol-Maleimide Reaction Kinetics with BDP TR Maleimide (B117702)

The core of BDP TR maleimide's utility in bioconjugation lies in the thiol-maleimide reaction, a Michael addition reaction. axispharm.com This reaction is highly chemoselective, favoring the formation of a stable thioether bond between the maleimide group of the dye and the thiol (sulfhydryl) group of a biomolecule, typically from a cysteine residue. axispharm.comlumiprobe.com The reaction proceeds efficiently under mild conditions, generally within a pH range of 6.5 to 7.5. broadpharm.commedchemexpress.commedchemexpress.com This pH range is critical as it maintains the thiol group in its reactive thiolate anion form while minimizing competing side reactions, such as the reaction of the maleimide with amines, which is significantly slower at neutral pH. axispharm.com

Optimization of Reaction Parameters for Efficient this compound Bioconjugation

Achieving high efficiency and specificity in this compound bioconjugation requires careful optimization of several reaction parameters.

pH: As mentioned, maintaining a pH between 6.5 and 7.5 is crucial for the selectivity of the thiol-maleimide reaction. axispharm.com

Stoichiometry: The molar ratio of the dye to the biomolecule is a critical parameter. A molar excess of the this compound is often used to drive the reaction to completion and achieve a higher degree of labeling. lumiprobe.com However, an excessive amount of dye can lead to non-specific labeling and can be difficult to remove during purification.

Solvent: Due to the often-limited aqueous solubility of BODIPY dyes, the use of an organic co-solvent like DMSO or DMF is frequently necessary to keep the this compound in solution during the conjugation reaction. lumiprobe.comalfa-chemistry.com The concentration of the co-solvent should be carefully controlled to avoid denaturation of the target biomolecule.

Temperature and Time: The reaction can be performed at room temperature for a few hours or at 4°C overnight. lumiprobe.combiotium.com Lower temperatures can sometimes help to minimize protein degradation, while longer reaction times can increase the labeling efficiency.

Purity of Reagents: The purity of both the biomolecule and the this compound is important. The biomolecule should be free of other thiol-containing contaminants, and the dye should be of high purity to ensure reproducible results. antibodies.com

Table 2: Key Parameters for Optimizing this compound Bioconjugation

Parameter Recommended Range/Condition Rationale
pH 6.5 - 7.5 Maximizes thiol reactivity and minimizes side reactions with amines. axispharm.com
Dye:Biomolecule Molar Ratio 10-20 fold excess of dye Drives the reaction towards completion. lumiprobe.combiotium.com
Co-solvent DMSO or DMF Improves solubility of the dye. lumiprobe.comalfa-chemistry.com
Temperature 4°C to Room Temperature Balances reaction rate with biomolecule stability. lumiprobe.combiotium.com

| Reaction Time | 2 hours to overnight | Allows for sufficient time for the reaction to proceed. lumiprobe.combiotium.com |

By carefully controlling these parameters, researchers can effectively utilize this compound to create precisely labeled biomolecules for a wide array of research applications, leveraging the superior fluorescent properties of the BODIPY dye family.

Iv. Advanced Fluorescence Spectroscopy and Imaging Applications of Bdp Tr Maleimide in Academic Research

Application in Fluorescence Microscopy for Cellular and Subcellular Studies

The bright and photostable fluorescence of BDP TR maleimide (B117702) makes it highly suitable for fluorescence microscopy, allowing for detailed visualization of cellular and subcellular structures. The maleimide functionality enables the site-specific labeling of cysteine residues within proteins, providing a powerful method for tracking protein localization and dynamics within living and fixed cells.

A notable example of its application is in the study of neurodegenerative diseases. Researchers have utilized BODIPY maleimide dyes, a class to which BDP TR belongs, for the selective imaging of proteopathic α-synuclein seeds in primary neurons. In one study, α-synuclein was mutated to introduce a cysteine residue (E114C) and then labeled with a BODIPY maleimide. nih.gov This allowed for the tracking of the internalization and persistence of α-synuclein pre-formed fibrils (pffs) within neurons. nih.gov The pH-insensitivity of the BODIPY dye was a key advantage, as it permitted long-term imaging of the labeled pffs within various cellular compartments, including acidic lysosomes, without loss of signal due to pH changes. nih.gov This research provided mechanistic insights into the cell-to-cell transmission of synucleinopathies. nih.gov The findings demonstrated that the labeled pffs persist within cells for days after uptake and can seed the aggregation of endogenous α-synuclein. nih.gov

The ability to conjugate BDP TR maleimide to specific proteins of interest has also facilitated the study of their distribution and colocalization with other cellular components, contributing to a deeper understanding of cellular organization and function.

Utilization in Fluorescence Polarization Assays for Molecular Interaction Research

Fluorescence polarization (FP) is a powerful technique used to study molecular interactions in solution, and this compound is a well-suited fluorophore for this application. lumiprobe.combroadpharm.commedchemexpress.com The principle of FP is based on the observation that when a fluorescently labeled molecule is excited with polarized light, the polarization of the emitted light is inversely proportional to the rotational speed of the molecule in solution. Small, rapidly tumbling molecules depolarize the light to a greater extent than large, slowly tumbling molecular complexes.

In a typical FP-based binding assay, a small molecule (e.g., a peptide or a drug candidate) is labeled with this compound. Upon binding to a larger protein, the rotational speed of the labeled molecule decreases significantly, leading to an increase in the polarization of the emitted fluorescence. This change in polarization can be precisely measured to determine binding affinities and to study the kinetics of molecular interactions.

FP assays using this compound and other BODIPY dyes are widely employed in academic research and drug discovery for:

Protein-Protein Interactions: Studying the formation of protein complexes.

Protein-Ligand Interactions: Quantifying the binding of small molecules to proteins. bmglabtech.com

Enzyme Kinetics: Monitoring the activity of enzymes such as kinases, proteases, and phosphatases. bmglabtech.com

High-Throughput Screening (HTS): Screening large libraries of compounds for potential inhibitors or activators of a particular biological target. bmglabtech.com

For instance, fluorescence polarization assays are a common method for identifying inhibitors of protein kinases, which are important targets in cancer therapy. In such assays, a fluorescently labeled tracer that binds to the kinase is displaced by a competing inhibitor, resulting in a decrease in fluorescence polarization.

Two-Photon Excitation Studies Employing this compound

This compound is amenable to two-photon excitation (TPE) microscopy, a specialized imaging technique that offers several advantages over conventional one-photon fluorescence microscopy. lumiprobe.combroadpharm.com TPE utilizes the simultaneous absorption of two lower-energy (typically near-infrared) photons to excite the fluorophore, which then emits a higher-energy photon. This process has a non-linear dependence on the excitation intensity, confining the fluorescence excitation to the focal volume and providing intrinsic three-dimensional sectioning.

The key advantages of using this compound in two-photon microscopy include:

Reduced Phototoxicity and Photodamage: The use of lower-energy near-infrared light for excitation minimizes damage to living cells and tissues. nih.gov

Increased Penetration Depth: Near-infrared light scatters less in biological tissues, allowing for deeper imaging into thick specimens. nih.gov

Lower Background Fluorescence: The confinement of excitation to the focal point significantly reduces out-of-focus fluorescence, improving the signal-to-noise ratio.

BDP TR and its derivatives are noted for their large two-photon absorption cross-sections, making them efficient fluorophores for TPE applications. lumiprobe.com While specific research detailing the use of this compound in two-photon uncaging is not prevalent, the principles of TPE are applied in such studies. Two-photon uncaging involves using focused laser light to photochemically release a biologically active molecule (a "caged" compound) at a precise time and location within a cell or tissue. nih.govbeilstein-journals.org The suitability of BDP TR for TPE suggests its potential as a fluorescent reporter in conjunction with such advanced photostimulation techniques.

Contributions to Single-Molecule Biophysics and Super-Resolution Imaging Research

The high quantum yield and photostability of this compound make it a valuable probe for single-molecule biophysics and super-resolution imaging, fields that push the limits of optical detection. aip.org

In single-molecule biophysics , researchers aim to study the behavior of individual biomolecules, which is often masked by ensemble averaging in conventional biochemical assays. researchgate.net BDP TR belongs to the BODIPY class of dyes, which are recognized for their high quantum yields, often approaching unity. aip.org For BDP TR, the fluorescence quantum yield is reported to be approximately 0.9. lunanano.caantibodies.com This high brightness is crucial for detecting the faint signals from single molecules. The maleimide group allows for site-specific attachment to proteins, enabling studies of protein folding, conformational changes, and intermolecular interactions at the single-molecule level. aip.org

Super-resolution imaging techniques bypass the diffraction limit of light, allowing for the visualization of cellular structures with nanoscale resolution. yale.edu Some super-resolution methods, such as Photoactivated Localization Microscopy (PALM) and Stochastic Optical Reconstruction Microscopy (STORM), rely on the photoswitching or photoconversion of fluorescent probes. While this compound itself is not typically described as a photoswitchable probe, recent research has focused on developing photoconvertible and photoswitchable BODIPY dyes for these applications. biorxiv.org For example, some pyrrolyl-BODIPY derivatives have been shown to undergo conversion from a red-emitting to a green-emitting form upon photoirradiation, and their photoswitching properties have been successfully exploited for live-cell Single Molecule Localization Microscopy (SMLM). biorxiv.org These studies provide a foundation for the future development of BDP TR-based probes with tailored photophysical properties for super-resolution imaging.

Development of this compound-Based Probes for Live-Cell Research

The development of fluorescent probes that can function effectively in the complex environment of a living cell is a major goal in chemical biology. This compound serves as an excellent platform for creating such probes due to its favorable spectral properties, high quantum yield, and cell permeability. nih.gov

The maleimide group is a key feature that allows for the creation of specific live-cell probes. By genetically introducing a cysteine residue at a specific site in a protein of interest, researchers can then use this compound to attach a fluorescent label with high precision. nih.gov This strategy avoids the often-problematic overexpression of fluorescent protein fusions, which can sometimes lead to artifacts.

An example of a this compound-based probe for live-cell research is the aforementioned α-synuclein-BDP conjugate. nih.gov This probe enabled the real-time visualization of the trafficking and fate of α-synuclein aggregates within living primary neurons. nih.gov The photostability of the BODIPY dye allowed for time-lapse imaging over extended periods, providing dynamic information about these processes. nih.gov

Furthermore, the versatility of the BODIPY scaffold allows for chemical modifications to create probes that are targeted to specific organelles or that respond to changes in the cellular environment. For instance, by attaching moieties that direct the probe to the mitochondria or the plasma membrane, researchers can specifically label and study these subcellular compartments in living cells. biorxiv.org

V. Interrogating Biological Systems with Bdp Tr Maleimide in Chemical Biology and Proteomics

BDP TR Maleimide (B117702) as a Fluorescent Reporter for Specific Biological Targets

BDP TR maleimide functions as a high-performance fluorescent reporter dye, primarily used for labeling proteins, peptides, and other biomolecules that contain free thiol groups. antibodies.commedkoo.com The maleimide group reacts specifically with sulfhydryl groups (thiols) on cysteine residues under mild pH conditions (typically 6.5-7.5) to form a stable, covalent thioether bond. broadpharm.commedchemexpress.com This reaction provides a straightforward method for attaching a fluorescent tag to a specific site on a target molecule.

The BDP TR fluorophore is spectrally similar to other well-known dyes such as tetramethylrhodamine (B1193902) (TAMRA) and ROX, but it offers significant advantages, including a much higher fluorescence quantum yield and greater brightness. antibodies.commedkoo.comlumiprobe.com This enhanced fluorescence makes it particularly suitable for sensitive applications like fluorescence microscopy and fluorescence polarization assays. broadpharm.commedchemexpress.comlumiprobe.com Its strong absorption and emission in the orange-red region of the spectrum provide a clear signal for tracking and quantifying labeled biomolecules. antibodies.com

Table 1: Spectroscopic Properties of this compound

Property Value Source
Excitation Maximum (λex) 589 nm antibodies.combroadpharm.com
Emission Maximum (λem) 616 nm antibodies.combroadpharm.com
Molar Extinction Coefficient 69,000 M⁻¹cm⁻¹ antibodies.com

| Fluorescence Quantum Yield (Φ) | 0.9 | antibodies.combroadpharm.com |

Monitoring Endogenous Thiol Status and Redox Dynamics in Research Models

The reactivity of this compound with thiols allows for its use in monitoring the status of endogenous thiol-containing molecules, such as the antioxidant glutathione (B108866) and cysteine residues in proteins. The cellular redox state is a critical indicator of physiological health and disease, with changes in the balance of reduced and oxidized thiols reflecting oxidative stress.

By introducing this compound to cell or tissue models, researchers can label the pool of accessible, reduced thiols. The intensity of the resulting fluorescence can serve as a proxy for the endogenous thiol status. A decrease in fluorescence compared to a control could indicate a shift towards a more oxidizing environment, where thiols have formed disulfide bonds and are no longer available to react with the maleimide probe. This application is crucial in studies of oxidative stress, neurodegenerative diseases, and other conditions where redox homeostasis is disrupted. The stable covalent bond formed ensures that the fluorescent signal is retained through subsequent analytical steps. lumiprobe.com

Role in Antibody-Drug Conjugate (ADC) Research and Development of Methodologies

In the field of antibody-drug conjugate (ADC) research, maleimides are widely used as linkers to attach potent cytotoxic drugs to monoclonal antibodies. medchemexpress.com This conjugation is often achieved by targeting cysteine residues on the antibody. While this compound is not a therapeutic agent itself, it serves as an invaluable tool in the development and optimization of ADC methodologies.

Researchers can use this compound as a fluorescent analog for a cytotoxic drug. This strategy offers several advantages:

Optimization of Conjugation: It allows for the rapid optimization of reaction conditions (e.g., pH, temperature, stoichiometry) for maleimide-thiol conjugation, which can be monitored by fluorescence.

Stability Studies: The stability of the maleimide linker can be assessed by tracking the fluorescence of the conjugate over time.

Cellular Tracking: Fluorescently labeled antibodies can be used in cell-based assays to study internalization, trafficking, and localization without the safety concerns associated with handling highly potent toxins.

By using this compound, scientists can refine their conjugation strategies and gain insights into the behavior of ADCs before committing to the synthesis and handling of the actual toxic payload. medchemexpress.com

Application in Proteomics for Cysteine-Specific Protein Modification Analysis

Cysteine is a highly reactive amino acid, and its thiol group can undergo various post-translational modifications that are central to protein function and cellular signaling. nih.gov Chemical proteomics methods frequently employ maleimide-based probes to investigate these modifications. researchgate.net this compound is well-suited for this purpose as a thiol-reactive fluorescent probe for the specific labeling of cysteine residues in proteins. lumiprobe.com

This approach can be used to profile the "reactive cysteinome" and identify proteins with accessible thiols under different biological conditions. For instance, in a technique analogous to difference gel electrophoresis (DIGE), two different protein samples (e.g., from healthy and diseased tissue) can be labeled with distinct fluorescent dyes, one of which could be this compound. nih.gov The samples are then mixed, separated by 2D gel electrophoresis, and the differential fluorescence is analyzed to identify proteins with altered cysteine accessibility or expression. These proteins can then be excised and identified using mass spectrometry. nih.gov This method helps uncover proteins involved in redox signaling and oxidative stress-related pathologies. nih.govresearchgate.net

Integration into PROTAC (Proteolysis-Targeting Chimeras) Research Scaffolds

Proteolysis-targeting chimeras (PROTACs) are bifunctional molecules that induce the degradation of specific target proteins. They typically consist of a ligand for the target protein and a ligand for an E3 ubiquitin ligase, connected by a chemical linker. Maleimides are sometimes used within the linker chemistry to conjugate the different components of the PROTAC molecule. medchemexpress.com

This compound can be integrated into PROTAC research as a fluorescent building block. By constructing a PROTAC with a this compound-containing linker, researchers can create a fluorescent probe to:

Visualize Cellular Uptake and Distribution: Use fluorescence microscopy to confirm that the PROTAC enters the cell and localizes to the correct compartments.

Study Target Engagement: Employ biophysical techniques like fluorescence polarization to measure the binding of the fluorescent PROTAC to its target protein or the E3 ligase. broadpharm.comlumiprobe.com

This integration of a fluorescent reporter provides a powerful method for validating the behavior and mechanism of action of new PROTAC constructs in the early phases of discovery research. medchemexpress.com

Table 2: Summary of this compound Applications in Biological Interrogation

Application Area Specific Use Key Benefit
Fluorescent Labeling Covalent tagging of thiol-containing proteins and peptides. High quantum yield and brightness for sensitive detection. antibodies.commedkoo.comlumiprobe.com
Redox Biology Monitoring the status of accessible thiols in cells and tissues. Allows for quantification of changes in cellular redox state.
ADC Methodology Fluorescent analog for cytotoxic drugs in conjugation and tracking studies. Enables optimization and validation without handling highly toxic agents. medchemexpress.com
Proteomics Differential labeling of cysteine-containing proteins for comparative analysis. Identifies proteins with altered cysteine reactivity in different biological states. researchgate.netnih.gov

| PROTAC Development | Building block for creating fluorescent PROTACs. | Facilitates study of cellular uptake, distribution, and target engagement. lumiprobe.commedchemexpress.com |

Vi. Comparative Performance Analysis of Bdp Tr Maleimide in Research Contexts

Photophysical Performance Comparison with Benchmark Fluorophores (e.g., ROX, TAMRA, Cy5, Fluorescein)

BDP TR maleimide's performance is best understood when contrasted with commonly used fluorescent dyes. It operates in a spectral range similar to rhodamine derivatives like ROX and TAMRA but exhibits significantly enhanced quantum yield. rsc.organtibodies.comnih.gov While comparable in brightness to some, its superior quantum efficiency often translates to a stronger signal in practical applications. The maleimide (B117702) group facilitates covalent attachment to thiol groups on proteins and other biomolecules. antibodies.commdpi.com

Compared to fluorescein (B123965) (FITC), this compound offers greater photostability and is less sensitive to environmental pH changes, a known drawback of fluorescein derivatives which see their fluorescence diminish in acidic environments. nih.govthermofisher.comrsc.org Against cyanine (B1664457) dyes like Cy5, BDP TR has a significantly higher quantum yield, although Cy5 possesses a much larger molar extinction coefficient. aatbio.com The photophysical properties of this compound and these benchmark fluorophores are summarized in the table below.

Interactive Data Table: Photophysical Properties of this compound and Benchmark Fluorophores

Fluorophore Excitation Max (nm) Emission Max (nm) Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) Fluorescence Quantum Yield (Φ) Key Characteristics
This compound 589 antibodies.commetabion.com 616 antibodies.commetabion.com 69,000 antibodies.commetabion.com 0.90 antibodies.commetabion.com High quantum yield and photostability; suitable for fluorescence polarization. rsc.orgmetabion.com
ROX 578 ioffe.ru 604 ioffe.ru 82,000 ioffe.ru 0.94 ioffe.ru Bright, red-emitting dye often used as a reference in qPCR.
TAMRA 546 - 555 broadpharm.com 580 broadpharm.com 90,000 - 95,000 broadpharm.com 0.1 - 0.5 broadpharm.com Bright orange-red fluorescence; pH-sensitive and more hydrophobic than cyanine dyes. broadpharm.com
Cy5 649 aatbio.com 666 aatbio.com 250,000 aatbio.com 0.20 aatbio.com Very high extinction coefficient; far-red emission minimizes autofluorescence. nih.gov
Fluorescein (FITC) 495 nih.gov 525 nih.gov 75,000 nih.gov 0.92 nih.gov Bright green fluorescence; known for pH sensitivity and rapid photobleaching. nih.govthermofisher.com

Assessment of Photostability and Quantum Efficiency in Diverse Research Environments

The BODIPY core structure is renowned for its exceptional photostability and high fluorescence quantum yields, often approaching unity. medchemexpress.com this compound inherits these favorable characteristics, exhibiting a quantum yield of approximately 0.9, which is significantly higher than that of TAMRA (0.1-0.5) and Cy5 (0.2). antibodies.comaatbio.commetabion.combroadpharm.com This high quantum efficiency means that a greater fraction of absorbed photons are converted into fluorescent light, resulting in brighter signals for sensitive detection.

The photostability of BODIPY dyes, including BDP TR, makes them suitable for long-duration imaging experiments where other dyes might photobleach quickly. medchemexpress.com Photobleaching, the irreversible destruction of a fluorophore by light, can occur through various oxygen-dependent and independent pathways. thermofisher.com For many BODIPY dyes, a primary mechanism of photodegradation involves the dye's triplet state interacting with molecular oxygen to produce reactive singlet oxygen, which can then attack the dye molecule itself. medchemexpress.com The inherent resistance of the BODIPY core to such photooxidation contributes to its high photostability. metabion.com However, like all fluorophores, they are not immune to photodegradation, and experimental conditions such as high irradiation power can accelerate this process. thermofisher.com

Advantages of this compound in Specific Research Imaging Modalities

The unique photophysical properties of this compound make it particularly advantageous for certain advanced imaging techniques.

Fluorescence Polarization (FP) Assays: FP assays measure changes in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner. This technique requires fluorophores with a relatively long fluorescence lifetime, which is the average time the molecule spends in the excited state before emitting a photon. BDP TR and other BODIPY dyes, such as BDP 581/591 and BDP TMR, are known to have longer excited-state lifetimes compared to many other classes of dyes, making them ideal probes for FP. rsc.orgresearchgate.netlumiprobe.com This property allows for more sensitive detection of changes in molecular mobility.

Two-Photon Microscopy (TPM): TPM is a nonlinear imaging technique that uses the near-simultaneous absorption of two lower-energy photons to excite a fluorophore. This allows for deeper tissue penetration and reduced phototoxicity. The efficiency of this process is determined by the two-photon absorption (TPA) cross-section of the dye. BDP TR and related BODIPY dyes possess large TPA cross-sections, making them highly effective for two-photon imaging applications. lumiprobe.commedchemexpress.com

Fluorescence Lifetime Imaging Microscopy (FLIM): FLIM creates an image based on the fluorescence lifetime of the probe at each pixel, which can be sensitive to the local microenvironment (e.g., ion concentration, viscosity, or binding events). Dyes with longer lifetimes, like the related BDP 630/650, are particularly useful for FLIM as they provide a wider dynamic range for detecting changes. nih.govantibodies.comacs.orgpreprints.org The inherent long lifetime of the BODIPY core makes BDP TR a suitable candidate for such applications. broadpharm.com

Strategies for Mitigating Photobleaching and Aggregation in Biological Systems

Despite their robust nature, the performance of BODIPY dyes can be impacted by photobleaching and aggregation, particularly in the aqueous environments of biological systems.

Mitigating Photobleaching: The primary route of photobleaching for BODIPY dyes often involves the formation of a triplet state that reacts with oxygen. medchemexpress.com Strategies to reduce this include:

Structural Modification: Introducing bulky substituents at the meso-position (C8) of the BODIPY core can sterically hinder the reaction with singlet oxygen, thus diminishing the rate of photodegradation. medchemexpress.com

Triplet State Quenchers: While not an intrinsic modification, the use of antifade reagents in the imaging medium that quench the triplet state can significantly enhance photostability.

Mitigating Aggregation: Many BODIPY dyes are hydrophobic and tend to aggregate in aqueous solutions, which often leads to fluorescence quenching (Aggregation-Caused Quenching or ACQ). rsc.orgmdpi.com This can be a significant issue in live-cell imaging. Strategies to overcome this include:

Chemical Functionalization: Increasing the hydrophilicity of the dye by adding water-soluble moieties can prevent aggregation and ensure the dye remains in its monomeric, fluorescent state. rsc.org A straightforward method involves the at-boron substitution of fluorine atoms with hydrophilic chains. rsc.org

Fluorogenic Probes: Researchers have harnessed the aggregation phenomenon to create "fluorogenic" probes. These dyes are designed to be aggregated and non-fluorescent in aqueous media but de-aggregate and become brightly fluorescent upon binding to a hydrophobic target, such as a cell membrane. nih.gov This approach provides a high signal-to-background ratio and allows for "no-wash" staining protocols, as the unbound dye remains dark. mdpi.comnih.gov

Nanoparticle Formulation: Encapsulating BODIPY dyes within nanoparticles is another strategy to prevent aggregation in aqueous environments and can enhance their delivery and targeting capabilities in vivo.

Vii. Future Directions and Emerging Research Frontiers for Bdp Tr Maleimide

Innovations in BDP TR Maleimide (B117702) Derivatives for Advanced Research Applications

The core BDP structure is a fertile ground for chemical modification, promising a new generation of derivatives with tailored properties for specific research questions. researchgate.net While BDP TR offers high quantum yields, often approaching unity, a key area for innovation lies in overcoming the limitations of a relatively small Stokes shift and potential reductions in brightness upon conjugation to proteins. aip.orgaip.org

Future innovations are expected in the following areas:

Enhanced Photostability and Brightness: While already bright, derivatives with even greater resistance to photobleaching are being developed. This is crucial for long-term single-molecule tracking and super-resolution microscopy techniques. aip.orgresearchgate.net

Tuning Solubility: The hydrophobic nature of the BDP core can sometimes be a limitation. aip.org Innovations may include the incorporation of hydrophilic functional groups, such as polyethylene (B3416737) glycol (PEG) chains, to improve water solubility, reduce non-specific binding, and enhance biocompatibility for in vivo applications. mdpi.com

Environment-Sensing (Solvatochromic) Derivatives: Modifications to the BDP core can make its fluorescence emission sensitive to the local environment, such as polarity, pH, or viscosity. researchgate.net These "smart" probes could report on specific cellular microenvironments or conformational changes in a labeled protein.

Expanded Color Palette: Synthesizing derivatives that absorb and emit at longer, near-infrared (NIR) wavelengths is a major goal. mdpi.com NIR probes offer deeper tissue penetration and lower autofluorescence, making them ideal for in vivo imaging. mdpi.com

Table 1: Potential Future BDP TR Maleimide Derivatives and Their Applications
Derivative TypeKey InnovationTargeted Research ApplicationPotential Advantage
PEGylated this compoundCovalent attachment of PEG chainsIn vivo imaging, single-particle tracking in crowded environmentsImproved water solubility, reduced non-specific binding mdpi.com
NIR-Emitting this compoundExtended π-conjugated systemDeep-tissue animal imaging, whole-body imagingReduced light scattering and tissue autofluorescence mdpi.com
Photo-activatable this compoundIncorporation of a photo-cleavable caging groupSpatio-temporal tracking of protein movement (pulse-chase imaging)Precise control over fluorescence activation in time and space nih.gov
Ratiometric pH-Sensing this compoundIntegration of a pH-sensitive moietyMapping pH gradients in organelles like lysosomes or endosomesQuantitative pH measurement independent of probe concentration researchgate.net

Integration into Multifunctional Probes and Nanosystems for Enhanced Research Capabilities

The future of this compound extends beyond its role as a simple label. Its integration into more complex molecular systems is set to create powerful tools for research. These multifunctional probes and nanosystems will allow for simultaneous imaging, sensing, and potentially, therapeutic action.

Theranostic Probes: A significant emerging field is the development of "theranostic" agents, which combine diagnostic and therapeutic functions. nih.gov this compound can be incorporated into probes that, for instance, target a specific cancer cell receptor. Upon binding, the probe's fluorescence would confirm its location, and a linked therapeutic agent could be released, or the probe itself could be used for photodynamic therapy (PDT). researchgate.netnih.gov

Nanosystem Conjugation: this compound can be conjugated to the surface of various nanomaterials, such as nanoparticles, liposomes, or injectable hydrogels. nih.gov This approach leverages the properties of the nanosystem for enhanced delivery and stability. For example, a BDP TR-labeled hydrogel could be used for sustained, localized release of a labeled protein in tissue engineering studies, with the fluorescence allowing for monitoring of the hydrogel's location and degradation over time. nih.gov

FRET-Based Biosensors: The spectral properties of BDP TR make it a suitable partner in Förster Resonance Energy Transfer (FRET) pairs. lumiprobe.com Researchers are designing intramolecular FRET biosensors where BDP TR is linked to a quencher or another fluorophore via a substrate peptide for a specific enzyme (e.g., a protease). Cleavage of the linker by the enzyme separates the FRET pair, leading to a "turn-on" fluorescence signal from the BDP TR, enabling real-time monitoring of enzymatic activity.

Methodological Advancements in High-Throughput Screening and Assay Development

High-throughput screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid testing of thousands of compounds. bmglabtech.com The brightness and stability of this compound make it an excellent choice for developing robust and sensitive HTS assays. lumiprobe.com

Future advancements are likely to focus on:

Fluorescence Polarization (FP) Assays: BDP TR is well-suited for FP assays, which are used to study molecular binding events in real-time. lumiprobe.commedchemexpress.comlumiprobe.com A small, BDP TR-labeled molecule tumbles rapidly in solution, resulting in low fluorescence polarization. Upon binding to a larger protein, its rotation slows, and polarization increases. This principle is being used to develop HTS assays to screen for inhibitors of protein-protein interactions. medchemexpress.com

Miniaturization and Automation: The high signal output of BDP TR allows for assay miniaturization into 384-well or even 1536-well plate formats. nih.gov This reduces the cost per well by minimizing the consumption of expensive reagents and test compounds. bmglabtech.com Future work will integrate BDP TR-based assays into fully automated robotic screening platforms. bmglabtech.com

Time-Resolved FRET (TR-FRET): Combining BDP TR with a long-lifetime lanthanide donor in a TR-FRET assay format can significantly improve the signal-to-noise ratio by eliminating background from scattered light and autofluorescence. nih.gov This is particularly valuable for cell-based screening assays where autofluorescence can be a major issue. The development of a robust TR-FRET assay allows for the identification of specific inhibitors from large compound libraries. nih.gov

Table 2: Application of this compound in Advanced Assay Formats
Assay TechnologyRole of this compoundFuture Application in HTSKey Advantage
Fluorescence Polarization (FP)Fluorescent label for a small peptide or moleculeScreening for inhibitors of protein-protein or protein-drug interactionsHomogeneous (no-wash) format, sensitive to binding events medchemexpress.com
Time-Resolved FRET (TR-FRET)Acceptor fluorophore paired with a lanthanide donorHigh-sensitivity screening in complex biological samples (e.g., cell lysates)Reduced background interference, high signal-to-noise ratio nih.gov
High-Content Screening (HCS)Label for specific proteins to track location or expressionMultiplexed analysis of drug effects on cellular morphology and pathwaysProvides spatial and intensity data at the single-cell level

Potential for Novel Biological Discoveries Driven by this compound-Based Tools

The ultimate goal of developing these advanced fluorescent tools is to answer fundamental biological questions that are currently out of reach. The next generation of this compound-based probes and assays will empower researchers to explore cellular processes with unprecedented detail.

Unraveling Protein Dynamics: Single-molecule FRET studies using BDP TR derivatives can reveal the conformational dynamics of enzymes and molecular machines as they function, providing insights into their mechanisms at a fundamental level. aip.orgaip.org

Mapping Subcellular Landscapes: By conjugating BDP TR derivatives to specific antibodies or targeting ligands, researchers can visualize the precise location and dynamics of organelles like mitochondria with ultra-high resolution, revealing details of their structure and function in health and disease. researchgate.net

Observing Disease Processes in Real-Time: The integration of BDP TR into theranostic nanosystems and NIR-emitting probes opens the door to non-invasively imaging disease markers, such as specific enzyme activities or receptor expression, in living animal models. mdpi.comnih.gov This could revolutionize our understanding of disease progression and the evaluation of new therapies. For example, probes that "light up" in the presence of cancer-specific enzymes could allow for earlier and more accurate diagnoses. researchgate.net

Discovering New Drug Candidates: The application of robust BDP TR-based HTS assays will accelerate the discovery of new "hit" compounds that modulate previously "undruggable" targets, such as complex protein-protein interactions, providing starting points for the development of novel therapeutics. bmglabtech.comnih.gov

The continued innovation surrounding this compound and its derivatives promises to keep it at the forefront of biological research, providing ever more sophisticated tools to explore the intricate workings of the cell and develop the therapies of the future.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.